![molecular formula C9H8N4O2S B7725941 {[5-(Pyridin-4-yl)-4h-1,2,4-triazol-3-yl]sulfanyl}acetic acid CAS No. 6612-18-6](/img/structure/B7725941.png)
{[5-(Pyridin-4-yl)-4h-1,2,4-triazol-3-yl]sulfanyl}acetic acid
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Overview
Description
{[5-(Pyridin-4-yl)-4h-1,2,4-triazol-3-yl]sulfanyl}acetic acid is a heterocyclic compound that features a pyridine ring, a triazole ring, and a sulfanylacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[5-(Pyridin-4-yl)-4h-1,2,4-triazol-3-yl]sulfanyl}acetic acid typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine and a suitable nitrile compound under acidic conditions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced via a coupling reaction with a halogenated pyridine derivative.
Attachment of the Sulfanylacetic Acid Moiety: This step involves the reaction of the triazole-pyridine intermediate with a thiol derivative, followed by carboxylation to introduce the acetic acid group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: {[5-(Pyridin-4-yl)-4h-1,2,4-triazol-3-yl]sulfanyl}acetic acid can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced at the triazole ring or the pyridine ring under appropriate conditions.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the pyridine ring or the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogenating agents or nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazole or pyridine derivatives.
Substitution: Substituted pyridine or triazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, {[5-(Pyridin-4-yl)-4h-1,2,4-triazol-3-yl]sulfanyl}acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a candidate for investigating the binding affinities and specificities of various biological targets.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases, such as cancer or infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or catalytic activity. Its versatility makes it valuable for various applications, including the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of {[5-(Pyridin-4-yl)-4h-1,2,4-triazol-3-yl]sulfanyl}acetic acid involves its interaction with specific molecular targets. The pyridine and triazole rings can engage in π-π stacking interactions, hydrogen bonding, and coordination with metal ions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- {[5-(Pyridin-4-yl)-4h-1,2,4-triazol-3-yl]sulfanyl}propionic acid
- {[5-(Pyridin-4-yl)-4h-1,2,4-triazol-3-yl]sulfanyl}butyric acid
- {[5-(Pyridin-4-yl)-4h-1,2,4-triazol-3-yl]sulfanyl}benzoic acid
Uniqueness
What sets {[5-(Pyridin-4-yl)-4h-1,2,4-triazol-3-yl]sulfanyl}acetic acid apart from similar compounds is its specific combination of functional groups, which confer unique chemical reactivity and biological activity. The presence of both the pyridine and triazole rings, along with the sulfanylacetic acid moiety, allows for a diverse range of interactions and applications that may not be achievable with other similar compounds.
Biological Activity
The compound {[5-(Pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid is a member of the triazole family, which has garnered attention for its diverse biological activities. Triazoles are known for their role in medicinal chemistry, particularly in the development of antifungal, anticancer, and neuroprotective agents. This article reviews the biological activity of this specific compound, focusing on its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a triazole ring linked to a pyridine moiety and a sulfanyl group. The structural composition enhances its reactivity and potential interactions with biological targets.
Property | Details |
---|---|
IUPAC Name | This compound |
Molecular Formula | C8H8N4OS |
Molecular Weight | 196.24 g/mol |
CAS Number | Not specified |
Triazole derivatives are known to interact with various biological pathways. The presence of the sulfanyl group may enhance the compound's ability to inhibit specific enzymes or receptors involved in disease processes. For instance, compounds in this class have been shown to inhibit α-synuclein aggregation, which is significant in neurodegenerative diseases like Parkinson's disease .
Anticancer Activity
Research indicates that triazole derivatives exhibit anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies have demonstrated that related compounds can inhibit cancer cell proliferation. For example, derivatives with similar structures have shown IC50 values against various cancer cell lines:
Cell Line | IC50 Value (µM) | Compound |
---|---|---|
HCT-116 (Colon) | 6.2 | 4-Triazole derivative |
T47D (Breast) | 27.3 | 4-Triazole derivative |
These findings suggest that this compound may possess similar anticancer properties.
Neuroprotective Effects
The neuroprotective potential of triazole derivatives has been explored extensively. In a study focusing on Parkinson's disease models, compounds based on the 5-(pyridinyl)-triazole scaffold were found to prevent dopaminergic neuron death by inhibiting α-synuclein aggregation . This mechanism highlights the therapeutic potential of such compounds in treating neurodegenerative disorders.
Case Studies
- Neuroprotection in Parkinson's Disease
- Anticancer Activity Assessment
Properties
IUPAC Name |
2-[(5-pyridin-4-yl-1H-1,2,4-triazol-3-yl)sulfanyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2S/c14-7(15)5-16-9-11-8(12-13-9)6-1-3-10-4-2-6/h1-4H,5H2,(H,14,15)(H,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBXQYKGZCGJCIL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NC(=NN2)SCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10984605 |
Source
|
Record name | {[3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl]sulfanyl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10984605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6612-18-6 |
Source
|
Record name | {[3-(Pyridin-4-yl)-1H-1,2,4-triazol-5-yl]sulfanyl}acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10984605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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